molecular formula C11H15N3O4 B1401070 1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid CAS No. 1316225-01-0

1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid

Cat. No. B1401070
M. Wt: 253.25 g/mol
InChI Key: DDCSPCGDBGYDSF-UHFFFAOYSA-N
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Description

“1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H15N3O4 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid” is not detailed in the available resources.


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is an important intermediate in the synthesis of anticoagulant drugs like apixaban. X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, indicates its structural integrity and purity (Qing Wang et al., 2017).

Applications in Antimicrobial Research

  • Some derivatives of pyrazole-carboxylic acids have shown promising antimicrobial and antimycobacterial activities, suggesting potential applications in fighting bacterial infections (R.V.Sidhaye et al., 2011).

Role in Organic Synthesis

  • The compound's related analogs have been utilized in creating various organic structures, indicating its versatility in organic chemistry. For example, reactions involving N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides have led to the creation of unique heterocyclic structures, highlighting its role in advanced organic synthesis (E. A. Chigorina et al., 2019).

Potential in Medicinal Chemistry

  • Pyrazole-carboxylic acid derivatives have been identified for their role in creating compounds with high affinity and selectivity for specific integrins, which are important in treating diseases like idiopathic pulmonary fibrosis (P. Procopiou et al., 2018).

Crystallography and Structural Analysis

  • Studies on crystal structures and computational analysis of pyrazole derivatives offer insights into their molecular structure and stability, providing valuable information for drug design and material science (Li-qun Shen et al., 2012).

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine derivatives, such as “1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid”, could potentially be explored further for their medicinal properties .

properties

IUPAC Name

1-[1-(2-methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-18-7-10(15)13-3-2-9(6-13)14-5-8(4-12-14)11(16)17/h4-5,9H,2-3,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSPCGDBGYDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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